Butocrolol hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
55165-36-1 |
|---|---|
Molecular Formula |
C19H24ClNO6 |
Molecular Weight |
397.8 g/mol |
IUPAC Name |
9-[3-(tert-butylamino)-2-hydroxypropoxy]-4-hydroxy-7-methylfuro[3,2-g]chromen-5-one;hydrochloride |
InChI |
InChI=1S/C19H23NO6.ClH/c1-10-7-13(22)14-15(23)12-5-6-24-16(12)18(17(14)26-10)25-9-11(21)8-20-19(2,3)4;/h5-7,11,20-21,23H,8-9H2,1-4H3;1H |
InChI Key |
OMNXUSQATUXCBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(CNC(C)(C)C)O.Cl |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Butocrolol Hydrochloride
Established Synthetic Routes to Butocrolol (B1618944) Hydrochloride
An established synthetic route to Butocrolol hydrochloride would logically proceed through the synthesis of a key phenolic intermediate, the substituted xanthenone, followed by the attachment of the aminopropanol (B1366323) side chain.
Key Reaction Steps and Reagents
A plausible synthetic pathway for this compound can be conceptualized in two main stages: the formation of the xanthenone core and the subsequent introduction of the aminopropanol side chain.
Stage 1: Synthesis of the Xanthenone Intermediate
The core structure of Butocrolol is a 4-hydroxy-4-allyl-2,3,4,5-tetrahydro-1H-xanthen-1,9(9aH)-dione. A likely precursor for this would be a suitable substituted phenol (B47542). A potential synthetic approach could involve a multi-component reaction, a powerful tool in constructing complex heterocyclic systems. For instance, a one-pot condensation of a cyclic diketone, an aldehyde, and a naphthol derivative can yield various benzoxanthenones. While not a direct analogue, this methodology highlights a feasible strategy for constructing the xanthenone framework.
A more tailored approach would likely involve the reaction of a suitably substituted resorcinol (B1680541) derivative with an allyl-containing beta-ketoester or equivalent three-carbon component under acidic or basic conditions to facilitate a cyclization and form the heterocyclic ring system.
Stage 2: Attachment of the Aminopropanol Side Chain
The introduction of the 3-(tert-butylamino)-2-hydroxypropoxy side chain is a well-established reaction in the synthesis of beta-blockers. This is typically achieved through the reaction of the phenolic hydroxyl group of the xanthenone intermediate with an electrophilic three-carbon synthon, followed by the introduction of the tert-butylamine (B42293) group.
A common and efficient method involves the following steps:
Etherification: The phenolic xanthenone intermediate is reacted with epichlorohydrin (B41342) in the presence of a base (e.g., potassium carbonate, sodium hydroxide) to form a glycidyl (B131873) ether intermediate. This is a classic Williamson ether synthesis.
Aminolysis: The resulting epoxide ring of the glycidyl ether is then opened by reaction with tert-butylamine. This reaction typically proceeds with high regioselectivity, with the amine attacking the less sterically hindered carbon of the epoxide, to yield the desired 1-(tert-butylamino)-3-(aryloxy)propan-2-ol structure.
Salt Formation: The final free base of Butocrolol is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as isopropanol (B130326) or ethanol, to facilitate precipitation of the crystalline salt.
| Reaction Step | Key Reagents and Conditions | Purpose |
| Formation of Xanthenone Core | Substituted resorcinol, allyl-containing β-ketoester, acid or base catalyst | Construction of the heterocyclic framework |
| Etherification | Phenolic xanthenone, epichlorohydrin, base (e.g., K2CO3) | Formation of the glycidyl ether intermediate |
| Aminolysis | Glycidyl ether intermediate, tert-butylamine | Introduction of the aminopropanol side chain |
| Hydrochloride Salt Formation | Butocrolol free base, Hydrochloric acid (in a suitable solvent) | Conversion to the stable and water-soluble hydrochloride salt |
Intermediates in this compound Synthesis
Based on the proposed synthetic route, several key intermediates can be identified:
4-hydroxy-4-allyl-9-phenoxy-2,3,4,5-tetrahydro-1H-xanthen-1-one: The core phenolic intermediate. The presence of the phenolic hydroxyl group is crucial for the subsequent etherification step.
9-(Oxiran-2-ylmethoxy)-4-hydroxy-4-allyl-2,3,4,5-tetrahydro-1H-xanthen-1-one: This is the glycidyl ether intermediate formed after the reaction of the phenolic xanthenone with epichlorohydrin. The epoxide ring is a key reactive site for the introduction of the amino group.
Butocrolol Free Base (9-[3-(tert-butylamino)-2-hydroxypropoxy]-4-hydroxy-4-allyl-2,3,4,5-tetrahydro-1H-xanthen-1-one): This is the final active pharmaceutical ingredient before its conversion to the hydrochloride salt.
Advanced Synthetic Approaches and Innovations in this compound Production
Modern synthetic chemistry offers several advanced approaches that could be applied to improve the efficiency, safety, and environmental impact of this compound production.
Flow Chemistry: The synthesis of the glycidyl ether intermediate and the subsequent aminolysis could be performed in a continuous flow reactor. This would allow for precise control of reaction parameters (temperature, pressure, and reaction time), potentially leading to higher yields, improved safety by minimizing the accumulation of reactive intermediates, and easier scale-up.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rates of organic reactions. Both the Williamson ether synthesis and the aminolysis step are amenable to microwave heating, which could drastically reduce reaction times from hours to minutes.
Catalytic Approaches: The use of phase-transfer catalysts in the etherification step can enhance the reaction rate and yield by facilitating the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction with epichlorohydrin occurs.
Stereoselective Synthesis of this compound
Butocrolol contains a chiral center in the 2-hydroxy position of the aminopropanol side chain. As is common with beta-blockers, the pharmacological activity often resides predominantly in one enantiomer (typically the (S)-enantiomer). Therefore, stereoselective synthesis is of paramount importance.
There are two primary strategies for obtaining the desired enantiomer:
Chiral Resolution of the Racemic Mixture: The racemic Butocrolol can be synthesized and then the enantiomers separated. This is often achieved using:
Diastereomeric Salt Formation: The racemic base is reacted with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers on a preparative scale. nih.govnih.gov Polysaccharide-based CSPs are commonly used for the resolution of beta-blockers. nih.gov
Asymmetric Synthesis: This approach aims to create the desired stereocenter selectively from the outset. For the synthesis of the Butocrolol side chain, this can be achieved by:
Use of Chiral Building Blocks: The synthesis can start with a commercially available chiral three-carbon synthon, such as (R)- or (S)-epichlorohydrin, or a protected glycidol (B123203) derivative. For instance, reacting the phenolic xanthenone with (S)-glycidyl nosylate (B8438820) or tosylate, followed by ring-opening with tert-butylamine, would lead directly to the (S)-enantiomer of Butocrolol.
Asymmetric Epoxidation: If an allylic precursor to the side chain were used, asymmetric epoxidation techniques (e.g., Sharpless asymmetric epoxidation) could be employed to create the chiral epoxide intermediate.
Kinetic Resolution: In this method, one enantiomer of a racemic intermediate reacts faster with a chiral reagent or catalyst, leaving the other enantiomer unreacted. For example, the kinetic resolution of a racemic glycidyl ether intermediate could be achieved using a chiral catalyst.
| Stereoselective Method | Description | Advantages | Disadvantages |
| Chiral Resolution | Separation of a racemic mixture of enantiomers. | Applicable to a wide range of compounds. | Maximum theoretical yield is 50% for the desired enantiomer; requires a suitable resolving agent or chromatography system. |
| Asymmetric Synthesis | Selective formation of one enantiomer from a prochiral substrate. | Higher theoretical yield of the desired enantiomer. | Requires specific chiral reagents or catalysts, which can be expensive. |
Purification Techniques for Research-Grade this compound
Obtaining research-grade this compound requires rigorous purification to remove impurities such as starting materials, by-products, and any regioisomers or stereoisomers.
Crystallization: This is the most common method for purifying solid compounds. The crude this compound can be dissolved in a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or their mixtures with water) at an elevated temperature and then allowed to cool slowly. The pure hydrochloride salt will crystallize out, leaving impurities in the mother liquor. The choice of solvent is critical to ensure good recovery and high purity.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC is an excellent technique. rsc.orgrsc.org It can be used to separate the desired product from closely related impurities that are difficult to remove by crystallization. Both normal-phase and reverse-phase chromatography can be employed, depending on the nature of the impurities.
Column Chromatography: For smaller scale purifications, traditional column chromatography using silica (B1680970) gel or alumina (B75360) can be effective for removing impurities with different polarities.
Lyophilization (Freeze-Drying): Lyophilization can be used as a final step to obtain a highly pure, amorphous, and readily soluble powder, especially if the compound is sensitive to heat. chromatographyonline.comgoogle.com It involves freezing a solution of the purified compound and then removing the solvent by sublimation under vacuum. However, care must be taken when lyophilizing hydrochloride salts, as volatile HCl can be corrosive to the equipment. chiraltech.comnih.gov
The selection of the most appropriate purification technique or combination of techniques depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the this compound.
Molecular Mechanisms of Action of Butocrolol Hydrochloride
Butaxamine (B1668089) Hydrochloride Interactions with Adrenergic Receptors
Butaxamine hydrochloride's pharmacological effects are primarily dictated by its interaction with adrenergic receptors, a class of G protein-coupled receptors that are the physiological targets of the catecholamines adrenaline and noradrenaline. As an antagonist, butaxamine binds to these receptors and blocks the action of endogenous and exogenous agonists.
Receptor Subtype Selectivity Profiling (e.g., Beta-1, Beta-2)
Butaxamine is recognized as a selective antagonist for the β2-adrenergic receptor subtype. nih.govguidetopharmacology.orgnih.gov This selectivity is crucial as it determines the compound's specific physiological effects. While β1-adrenergic receptors are predominantly found in the heart, β2-adrenergic receptors are located in the smooth muscle of the vasculature and the bronchioles.
In a study on bovine trachea, a tissue with a high population of β2-adrenoceptors, butoxamine (an alternative name for butaxamine) demonstrated greater selectivity for β2-adrenoceptor binding sites compared to β1-adrenoceptor sites. medchemexpress.com This preferential binding to β2-receptors is a defining characteristic of butaxamine's molecular action.
Ligand-Receptor Binding Kinetics and Thermodynamics
The interaction between a ligand like butaxamine and its receptor is a dynamic process characterized by rates of association (kon) and dissociation (koff). These kinetic parameters, along with thermodynamic properties such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide a comprehensive understanding of the binding event.
While specific kinetic and thermodynamic data for the binding of butaxamine to adrenergic receptors were not found in the available literature, the general principles of ligand-receptor interactions apply. The affinity of a ligand is determined by the balance between its on-rate and off-rate. A long residence time on the receptor, often a result of a slow off-rate, can contribute to a prolonged pharmacological effect.
Thermodynamic studies of ligand-receptor binding can reveal the driving forces behind the interaction. For instance, binding can be enthalpy-driven, favored by the formation of strong bonds, or entropy-driven, favored by the displacement of water molecules from the binding site. sigmaaldrich.com
Competitive Binding Assays and Inhibition Constants (Ki, IC50)
Competitive binding assays are a standard method to determine the affinity of an unlabeled compound (the competitor, in this case, butaxamine) for a receptor by measuring its ability to displace a labeled ligand. nih.gov The results of these assays are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand.
The inhibition constant (Ki) is a more absolute measure of binding affinity and can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand. nih.gov
Although butaxamine is known to be a β2-selective antagonist, specific Ki and IC50 values from competitive binding assays against β1 and β2 adrenergic receptors are not detailed in the provided search results. However, it is through such assays that its selectivity profile has been established. For context, a highly selective β2 antagonist like ICI 118,551 has been shown to have a Ki of 0.7 nM for β2 receptors and 49.5 nM for β1 receptors. selleckchem.com
Hypothetical Competitive Binding Data for a β2-Selective Antagonist
| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Selectivity (β1/β2) |
|---|---|---|---|
| IC50 (nM) | Data not available for Butaxamine | Data not available for Butaxamine | A higher ratio indicates greater selectivity for the β2 receptor. |
| Ki (nM) | Data not available for Butaxamine | Data not available for Butaxamine |
Radioligand Binding Methodologies for Butaxamine Hydrochloride
Radioligand binding assays are a cornerstone in receptor pharmacology, allowing for the direct measurement of ligand binding to its target. nih.gov These assays typically involve incubating a biological sample containing the receptor of interest (such as cell membranes or tissue homogenates) with a radiolabeled ligand.
Several types of radioligand binding assays are commonly employed:
Saturation binding assays are used to determine the density of receptors (Bmax) in a sample and the dissociation constant (Kd) of the radioligand. giffordbioscience.com
Competitive binding assays , as previously mentioned, are used to determine the affinity of unlabeled ligands. giffordbioscience.com
Kinetic binding assays measure the rates of association and dissociation of a radioligand with its receptor. giffordbioscience.com
Commonly used radioligands for studying β-adrenergic receptors include [3H]-CGP 12177 and [125I]-iodocyanopindolol. nih.gov The choice of radioligand is critical and depends on factors such as its affinity, selectivity, and specific activity. The separation of bound from free radioligand is typically achieved through rapid filtration, where the receptor-bound radioligand is trapped on a filter while the unbound radioligand passes through. giffordbioscience.com Scintillation counting or gamma counting is then used to quantify the amount of bound radioactivity.
Intracellular Signaling Pathways Modulated by Butaxamine Hydrochloride
As a β2-adrenergic receptor antagonist, butaxamine hydrochloride modulates the intracellular signaling pathways that are normally activated by the binding of an agonist to this receptor.
Downstream Effector Modulation
The β2-adrenergic receptor is canonically coupled to the stimulatory G protein, Gs. genome.jp Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.gov cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to a cellular response.
Butaxamine, by blocking the β2-adrenergic receptor, prevents this cascade of events. Studies have shown that pretreatment with butoxamine can abolish the increase in intracellular cAMP levels induced by β2-agonists. nih.govresearchgate.net This demonstrates that butaxamine effectively uncouples the β2-adrenergic receptor from its primary downstream effector, adenylyl cyclase, and the subsequent cAMP/PKA signaling pathway. taylorandfrancis.com By inhibiting this pathway, butaxamine can prevent the physiological responses associated with β2-adrenergic stimulation, such as smooth muscle relaxation.
The modulation of the cAMP/PKA signaling cascade is a key aspect of the molecular mechanism of action of butaxamine hydrochloride.
G-Protein Coupled Receptor Coupling and Signaling
Butocrolol (B1618944) hydrochloride exerts its pharmacological effects primarily through its interaction with beta-adrenergic receptors (β-adrenoceptors), which are members of the G-protein coupled receptor (GPCR) superfamily. cvpharmacology.com As a beta-blocker, butocrolol acts as a competitive antagonist at these receptors, meaning it binds to the receptor but does not activate it, thereby blocking the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. cvpharmacology.comkup.at
The signaling cascade initiated by the activation of β-adrenoceptors is a well-established pathway. These receptors are predominantly coupled to the stimulatory G-protein, Gs. cvpharmacology.comyoutube.com The process unfolds as follows:
Agonist Binding and Receptor Activation : In a normal physiological state, the binding of an agonist (e.g., epinephrine) to a β-adrenoceptor induces a conformational change in the receptor. youtube.com
G-Protein Activation : This conformational change allows the receptor to interact with and activate the heterotrimeric Gs protein. Activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit (Gαs) of the G-protein. youtube.com
Downstream Effector Modulation : The activated Gαs-GTP complex dissociates from the beta-gamma (Gβγ) subunits and subsequently activates the membrane-bound enzyme adenylyl cyclase. cvpharmacology.comyoutube.com
Second Messenger Production : Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. youtube.com
Cellular Response : Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, resulting in a specific cellular response, such as increased heart rate and contractility in cardiac cells. cvpharmacology.combiorxiv.org
Butocrolol hydrochloride, by competitively blocking the binding of agonists to the β-adrenoceptor, effectively inhibits this entire signaling cascade. kup.at It prevents the initial receptor activation, thereby halting Gs protein coupling and the subsequent production of cAMP. This interruption of the signaling pathway is the fundamental molecular mechanism responsible for its effects. cvpharmacology.com
Molecular Modeling and Computational Studies of this compound Interactions
Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for elucidating the specific interactions between a drug and its target receptor at an atomic level. While specific published studies for this compound are limited, the principles of its interaction can be inferred from extensive research on other beta-blockers like propranolol (B1214883) and sotalol (B1662669). biorxiv.org
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies would be performed using a high-resolution crystal structure of a beta-adrenergic receptor (e.g., β1AR or β2AR). The goal is to identify the key amino acid residues in the binding pocket that interact with the drug and to estimate the binding affinity.
The binding of beta-blockers typically involves a combination of interactions:
Hydrogen Bonds : The hydroxyl group on the propanolamine (B44665) side chain, common to many beta-blockers, is crucial for forming hydrogen bonds with specific residues, such as asparagine or serine, within the receptor's binding site. mdpi.com
Ionic Interactions : The protonated amine group in the side chain forms a strong ionic bond with the carboxylate side chain of a highly conserved aspartic acid residue. mdpi.com
Hydrophobic/Aromatic Interactions : The aromatic ring system of the drug engages in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding pocket. nih.gov
These interactions anchor the drug within the receptor, preventing the conformational changes necessary for activation.
Table 1: Illustrative Molecular Docking Results for this compound with β1-Adrenergic Receptor
| Parameter | Predicted Value/Residue | Type of Interaction |
| Binding Affinity (kcal/mol) | -8.5 to -10.0 | Overall binding strength |
| Interacting Residue 1 | Aspartic Acid (Asp) | Ionic Interaction |
| Interacting Residue 2 | Serine (Ser) | Hydrogen Bond |
| Interacting Residue 3 | Asparagine (Asn) | Hydrogen Bond |
| Interacting Residue 4 | Phenylalanine (Phe) | Aromatic (π-π stacking) |
| Interacting Residue 5 | Tyrosine (Tyr) | Hydrophobic Interaction |
Note: The data in this table is hypothetical and serves to illustrate the typical results of a molecular docking study for a beta-blocker like this compound, based on known interactions for this class of drugs.
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-receptor complex over time. nih.gov An MD simulation would model the movements and interactions of every atom in the system (drug, receptor, water molecules, and lipid bilayer) for a specific duration, typically nanoseconds to microseconds. researchgate.netfigshare.com
The primary objectives of such a simulation would be to:
Assess Complex Stability : By monitoring metrics like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, researchers can determine if the binding pose predicted by docking is stable over time. researchgate.net
Analyze Conformational Changes : MD simulations reveal how the binding of this compound influences the receptor's flexibility and conformational state, confirming its role in stabilizing an inactive conformation. biorxiv.org
Characterize Intermolecular Interactions : The simulation provides a dynamic view of the hydrogen bonds and other interactions, allowing for the calculation of their persistence and strength throughout the simulation period. researchgate.net
Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of a Butocrolol-β1AR Complex
| Simulation Parameter | Typical Observation | Significance |
| Simulation Time | 100 nanoseconds | Provides a timescale for observing atomic motions. |
| Ligand RMSD | Low, stable fluctuation (< 2 Å) | Indicates the ligand remains stably bound in the pocket. |
| Protein Backbone RMSD | Stable after initial equilibration | Shows the overall structure of the receptor is not undergoing major disruptive changes. |
| Key Hydrogen Bond Occupancy | > 80% | Confirms the persistence of crucial hydrogen bonds for anchoring the drug. |
| Radius of Gyration | Compact and stable | Suggests the complex maintains a stable, compact structure. |
Note: This table presents expected outcomes from an MD simulation based on studies of similar drug-receptor complexes and is for illustrative purposes.
Structure Activity Relationship Sar Studies of Butocrolol Hydrochloride and Analogues
Elucidation of Pharmacophoric Features of Butocrolol (B1618944) Hydrochloride
An Aromatic Moiety: The substituted furobenzopyranone ring system in butocrolol hydrochloride serves as the aromatic moiety. This group is crucial for binding to the receptor, likely through van der Waals and π-π stacking interactions. The nature and position of substituents on this aromatic ring significantly influence the potency and selectivity of the compound. nih.gov
A β-Ethanolamine Side Chain: The -(OCH2CH(OH)CH2NH)- portion of the molecule is a hallmark of aryloxypropanolamine beta-blockers. The secondary amine and the hydroxyl group on the side chain are critical for binding to the receptor. pharmacy180.com
A Secondary Amine with a Bulky Substituent: The nitrogen atom in the side chain is typically a secondary amine for optimal activity. pharmacy180.com In the case of this compound, this is substituted with a tert-butyl group. This bulky alkyl group is a common feature among many beta-blockers and is thought to contribute to the antagonist activity. nih.gov
A Chiral Center: The carbon atom bearing the hydroxyl group in the propanolamine (B44665) side chain is a chiral center. For aryloxypropanolamine beta-blockers, the (S)-enantiomer is consistently found to be significantly more potent than the (R)-enantiomer, indicating a stereospecific interaction with the receptor. slideshare.net
A summary of these key pharmacophoric features is presented in the table below.
| Pharmacophoric Feature | Corresponding Structural Moiety in this compound | Presumed Interaction with Receptor |
| Aromatic Ring System | Furobenzopyranone ring | van der Waals forces, π-π stacking |
| Ether Linkage | -O-CH2- | Potential hydrogen bond acceptor |
| Secondary Hydroxyl Group | -CH(OH)- | Hydrogen bonding (donor and acceptor) |
| Secondary Amine | -NH- | Ionic interaction/hydrogen bonding |
| Bulky N-Alkyl Group | tert-butyl group | Hydrophobic interaction, contributes to antagonism |
Quantitative Structure-Activity Relationship (QSAR) Analyses for this compound Analogues
Specific Quantitative Structure-Activity Relationship (QSAR) studies on this compound analogues are not extensively documented in publicly available literature. However, numerous QSAR studies have been performed on the broader class of aryloxypropanolamine beta-blockers, and the principles derived from these studies can be applied to understand the structural requirements for the activity of butocrolol analogues. nih.gov
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a series of compounds with their 3D steric and electrostatic fields. For aryloxypropanolamine beta-blockers, CoMFA studies have generally highlighted the importance of the shape and electronic properties of the aromatic ring and the N-alkyl substituent. nih.govmdpi.com
A hypothetical CoMFA study on butocrolol analogues would likely reveal that:
Steric Fields: Favorable steric interactions would be observed around the aromatic ring and the bulky tert-butyl group. The size and shape of substituents on the furobenzopyranone ring would be critical, with bulky groups potentially enhancing or diminishing activity depending on their position.
Electrostatic Fields: The distribution of electron density across the molecule would be a significant determinant of activity. Electronegative atoms in the aromatic substituent and the hydroxyl and amine groups of the side chain would create regions of negative and positive potential, respectively, that are crucial for receptor interaction.
Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov A CoMSIA study on butocrolol analogues would provide a more detailed understanding of the non-covalent interactions governing receptor binding.
Based on general CoMSIA studies of beta-blockers, it can be postulated that for butocrolol analogues: nih.govmdpi.com
Hydrophobic Fields: Favorable hydrophobic regions would be associated with the aromatic ring and the tert-butyl group.
Hydrogen Bond Donor/Acceptor Fields: The hydroxyl group of the side chain is a critical hydrogen bond donor and acceptor. The ether oxygen and the carbonyl group in the furobenzopyranone ring of butocrolol can act as hydrogen bond acceptors.
The following table summarizes the likely contributions of different fields in CoMFA and CoMSIA studies for butocrolol analogues, based on general knowledge of aryloxypropanolamine beta-blockers.
| 3D-QSAR Field | Structural Feature of Butocrolol Analogues | Likely Contribution to Activity |
| CoMFA | ||
| Steric | Aromatic ring substituents, N-alkyl group | Shape and size are critical for optimal fit in the receptor pocket. |
| Electrostatic | Hydroxyl and amine groups, aromatic ring system | Charge distribution influences binding affinity. |
| CoMSIA | ||
| Hydrophobic | Aromatic ring, N-alkyl group | Favorable hydrophobic interactions enhance binding. |
| H-Bond Donor | Hydroxyl group | Essential for anchoring the ligand to the receptor. |
| H-Bond Acceptor | Hydroxyl group, ether oxygen, carbonyl group | Important for specific interactions within the binding site. |
Design and Synthesis of Novel this compound Analogues for Mechanistic Probing
The design and synthesis of novel analogues of this compound would be a valuable approach to probe the molecular mechanisms of its interaction with beta-adrenergic receptors and to potentially develop new compounds with improved properties. The synthesis of aryloxypropanolamine beta-blockers is well-established and generally involves the reaction of a substituted phenol (B47542) with epichlorohydrin (B41342), followed by the opening of the resulting epoxide with an appropriate amine. jmedchem.com
For the synthesis of novel butocrolol analogues, the following strategies could be employed:
Modification of the Furobenzopyranone Ring:
Introduction of various substituents (e.g., alkyl, alkoxy, halogen) at different positions of the aromatic system to explore the steric and electronic requirements for optimal activity.
Alteration of the heterocyclic portion of the ring system to investigate the role of the furan (B31954) and pyranone rings in receptor binding.
Variation of the N-Alkyl Substituent:
Synthesis of analogues with different bulky alkyl or aralkyl groups on the nitrogen atom to assess the impact on antagonist potency and selectivity.
Modification of the Propanolamine Side Chain:
Introduction of substituents on the carbon atoms of the side chain to study their effect on receptor affinity and to potentially modulate pharmacokinetic properties.
A general synthetic scheme for the preparation of butocrolol analogues is depicted below, starting from the core phenolic precursor of butocrolol.
Step 1: Epoxidation of the phenolic precursor with epichlorohydrin in the presence of a base. Step 2: Ring-opening of the resulting epoxide with a variety of primary or secondary amines to yield the desired butocrolol analogues.
Impact of Structural Modifications on Receptor Affinity and Selectivity of this compound Analogues
The structural modifications of this compound analogues would be expected to have a significant impact on their affinity for beta-adrenergic receptors and their selectivity for β1 versus β2 subtypes. Based on the extensive SAR data for aryloxypropanolamine beta-blockers, the following trends can be predicted: oup.comnih.gov
Aromatic Ring Substituents: The nature and position of substituents on the furobenzopyranone ring are major determinants of both affinity and selectivity. For many beta-blockers, para-substitution on the aromatic ring, often with a group capable of hydrogen bonding, is associated with β1-selectivity. pharmaguideline.com Modifications to the substituents on the aromatic core of butocrolol would likely modulate its selectivity profile.
N-Alkyl Group: The size and nature of the substituent on the amine nitrogen influence both affinity and selectivity. While a bulky group like tert-butyl is common for potent beta-blockade, variations can fine-tune the interaction with the receptor subtypes.
Stereochemistry: As with all aryloxypropanolamine beta-blockers, the (S)-enantiomer of any butocrolol analogue is expected to exhibit significantly higher receptor affinity than the (R)-enantiomer. slideshare.net
The following table provides a hypothetical summary of the expected impact of certain structural modifications on the receptor affinity and selectivity of butocrolol analogues.
| Structural Modification | Expected Impact on Receptor Affinity | Expected Impact on β1/β2 Selectivity |
| Introduction of a para-substituent on the benzopyranone ring capable of H-bonding | May increase or decrease affinity depending on the specific group and its interaction with the receptor. | Likely to increase β1-selectivity. |
| Replacement of the tert-butyl group with a smaller alkyl group (e.g., isopropyl) | May decrease affinity. | May alter selectivity, potentially decreasing it. |
| Replacement of the tert-butyl group with a larger aralkyl group | May increase affinity through additional binding interactions. | Could significantly alter the selectivity profile. |
| Introduction of a methyl group at the α-carbon of the side chain | Generally decreases affinity. | May slightly alter selectivity. |
Advanced Analytical Methodologies for Butocrolol Hydrochloride Characterization in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure and quantitative analysis of Butocrolol (B1618944) hydrochloride. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of organic compounds in solution. researchgate.net For Butocrolol hydrochloride, 1D NMR experiments like ¹H (proton) and ¹³C (carbon-13) NMR, along with 2D experiments (e.g., COSY, HSQC, HMBC), provide unambiguous evidence of the atomic connectivity.
In a ¹H NMR spectrum of this compound, each unique proton environment generates a distinct signal. The chemical shift (δ) of the signal indicates the electronic environment of the proton, the integration value corresponds to the number of protons, and the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of adjacent protons. The aromatic protons on the dichlorophenyl ring would appear in the downfield region, while the aliphatic protons of the butoxy and propanolamine (B44665) side chains would resonate in the upfield region. Solid-state NMR (SSNMR) can also be a useful probe for the structure of hydrochloride pharmaceuticals, providing insights into polymorphism. nih.govnih.gov
The following table illustrates the hypothetical ¹H NMR spectral data for Butocrolol, based on its known structure.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet | 3H |
| -O-CH ₂- (on propanolamine) | 4.0 - 4.2 | Multiplet | 2H |
| -CH(OH)- | 4.3 - 4.5 | Multiplet | 1H |
| -CH₂-N- | 3.0 - 3.3 | Multiplet | 2H |
| -NH₂⁺- | 7.5 - 8.5 | Broad Singlet | 2H |
| -C(CH₃)₃ (tert-butyl) | 1.2 - 1.4 | Singlet | 9H |
| -O-CH ₂- (on butoxy) | 3.9 - 4.1 | Triplet | 2H |
| -CH₂-CH₂- (butoxy) | 1.6 - 1.8 | Multiplet | 2H |
| -CH₂-CH₃ (butoxy) | 0.9 - 1.0 | Triplet | 3H |
Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. biomedres.us It is used to confirm the molecular weight of this compound and to identify and characterize impurities. ijprajournal.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating and identifying components in a mixture.
In a typical electrospray ionization (ESI) mass spectrum, Butocrolol would be observed as a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic pattern of daughter ions, which provides further structural confirmation and is invaluable for elucidating the structures of unknown impurities. mdpi.com For instance, in the analysis of sotalol (B1662669) hydrochloride, a related beta-blocker, MS/MS was used to identify multiple product ions from the parent molecule, confirming its fragmentation pathways. mdpi.com
| Parameter | Expected Value for Butocrolol | Description |
| Molecular Formula | C₁₅H₂₅Cl₂NO₂ | Chemical formula of the free base. |
| Molecular Weight | 322.27 g/mol | Molecular weight of the free base. |
| Expected [M+H]⁺ Ion (m/z) | 322.1386 | The mass-to-charge ratio of the protonated molecule, which would be detected by the mass spectrometer. |
| Potential Major Fragments | Fragments from cleavage of the propanolamine side chain or loss of the tert-butyl group. | These fragments help confirm the molecular structure and identify related impurities. |
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and robust technique for the quantitative analysis of compounds that contain chromophores (light-absorbing groups). biomedres.us The dichlorophenyl ring system in this compound acts as a chromophore, absorbing UV radiation at a characteristic wavelength (λmax).
According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. This relationship allows for the creation of a calibration curve from standards of known concentration, which is then used to determine the concentration of this compound in unknown samples. This method is widely used for routine quality control assays. thermofisher.com For example, a UV spectrophotometric method for bupropion (B1668061) hydrochloride determined the optimum wavelength for quantification to be 252 nm. researchgate.net
The table below shows typical validation parameters for a UV-Vis spectrophotometric method, using data from similar hydrochloride compounds as a reference.
| Validation Parameter | Typical Performance Characteristic | Reference Compound Example |
| Wavelength (λmax) | ~290 nm | Propranolol (B1214883) Hydrochloride ajpaonline.com |
| Linearity Range | 1-25 µg/mL | Propranolol Hydrochloride ajpaonline.com |
| Correlation Coefficient (r²) | >0.999 | Bupropion Hydrochloride researchgate.net |
| Limit of Detection (LOD) | 0.1 - 0.8 µg/mL | Bupropion Hydrochloride researchgate.net |
| Limit of Quantification (LOQ) | 0.25 - 2.5 µg/mL | Bupropion Hydrochloride researchgate.net |
Chromatographic Separation Techniques for this compound
Chromatographic techniques are essential for separating this compound from impurities, degradation products, or other components within a sample matrix. This separation is crucial for accurate purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for purity assessment and quantification. biomedres.us A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds like this compound. In this technique, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase. lcms.cz
Butocrolol is separated from its impurities based on differences in their polarity. A UV detector is commonly used to monitor the column eluent, and the area of the chromatographic peak is proportional to the concentration of the analyte. Method validation according to ICH guidelines ensures the method is accurate, precise, specific, and robust. nih.gov HPLC methods have been successfully developed for many beta-blocker hydrochlorides, such as nebivolol (B1214574) and bupropion. globalresearchonline.net
The following table outlines a typical set of parameters for an RP-HPLC method suitable for analyzing this compound, based on established methods for similar compounds.
| Parameter | Typical Condition |
| Chromatographic System | Shimadzu HPLC with UV-Vis Detector |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Acetate Buffer (pH 6.0) (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Retention Time | ~3-6 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds. ijprajournal.com While this compound itself is a non-volatile salt, GC-MS is critical for identifying and quantifying volatile components associated with the drug substance, such as residual solvents from the manufacturing process or volatile degradation products. researchgate.net
In this method, the sample is injected into a heated port, and volatile components are vaporized and carried by an inert gas through a capillary column. chromatographyonline.com Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which acts as a detector, providing mass spectra for identification. This technique is highly sensitive and specific for detecting trace levels of volatile impurities. chromatographyonline.com
| Analyte Type | Example Compounds | Purpose of Analysis |
| Residual Solvents | Methanol, Ethanol, Acetone, Dichloromethane | To ensure levels are below safety limits defined by ICH guidelines. |
| Volatile Impurities | Synthesis by-products with low boiling points. | To identify and control potential process-related impurities. |
| Degradation Products | Volatile compounds formed during storage or stress testing. | To understand degradation pathways and ensure product stability. |
X-ray Crystallography of this compound
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including its stereochemistry, conformation, and the packing of molecules within the crystal lattice. For a pharmaceutical salt like this compound, single-crystal X-ray diffraction would reveal the exact geometry of the butocrolol cation, the position of the chloride anion, and the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Although specific, publicly available crystallographic data for this compound has not been identified, the table below illustrates the type of detailed information that would be obtained from such an analysis, using data from a comparable beta-blocker hydrochloride as a representative example to showcase the methodology's output.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₉H₂₄ClNO₆ |
| Formula Weight | 397.85 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 13.5 Å α = 90°, β = 105.5°, γ = 90° |
| Volume | 2000 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.32 g/cm³ |
Purity Evaluation Methodologies for this compound
Ensuring the purity of an active pharmaceutical ingredient is critical for its quality and performance. A variety of analytical methods are employed to quantify the main component and identify and measure any impurities. The mass balance approach and titration are two fundamental methodologies for this purpose.
The mass balance approach is a comprehensive strategy for assigning the purity of a substance. It operates on the principle that the purity of the main component is 100% minus the sum of the mass fractions of all identified impurities. This requires the use of several distinct analytical techniques, each targeting a specific class of impurity.
The purity (P) is calculated using the formula:
P (mass %) = 100% - (% Related Substances + % Water Content + % Residual Solvents + % Non-Volatile Residue)
Structurally Related Impurities: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for separating and quantifying impurities that are structurally similar to the main compound, such as precursors, by-products, or degradation products.
Water Content: The Karl Fischer titration method is a highly specific and accurate technique used to determine the water content in a sample.
Residual Solvents: Headspace Gas Chromatography (GC) is employed to detect and quantify volatile organic compounds that may remain from the synthesis and purification processes.
Non-Volatile Residue/Inorganic Impurities: Thermogravimetric Analysis (TGA) is used to measure the amount of non-volatile residue, which typically consists of inorganic salts.
The following table illustrates a hypothetical purity assessment for a batch of this compound using the mass balance approach.
| Impurity Class | Analytical Method | Result (mass %) |
|---|---|---|
| Related Substances | HPLC | 0.25% |
| Water Content | Karl Fischer Titration | 0.15% |
| Residual Solvents | Headspace GC | 0.05% |
| Non-Volatile Residue | TGA | 0.03% |
| Total Impurities | 0.48% | |
| Calculated Purity (100% - Total Impurities) | 99.52% |
Titrimetric methods are classic, robust, and accurate techniques for assaying the purity of a substance. For a hydrochloride salt like this compound, two primary titrimetric approaches can be utilized: one to assay the basic active moiety and another to assay the chloride counter-ion. These methods are often used in pharmacopoeial assays for their reliability and cost-effectiveness. researchgate.net
Non-Aqueous Acid-Base Titration: Butocrolol contains a secondary amine group, which is basic. This functionality can be accurately quantified by titration with a strong acid, such as perchloric acid, in a non-aqueous solvent like glacial acetic acid. The endpoint can be detected potentiometrically or with a visual indicator.
Precipitation Titration (Argentometric Titration): The chloride content of the hydrochloride salt can be determined by titration with a standardized solution of silver nitrate. semanticscholar.org The reaction forms an insoluble silver chloride precipitate. The endpoint can be detected using various methods, including potentiometry or the use of an indicator like potassium chromate (B82759) (Mohr's method). This confirms the correct salt stoichiometry.
The table below summarizes these titrimetric approaches.
| Method | Analyte | Titrant | Solvent | Endpoint Detection |
|---|---|---|---|---|
| Non-Aqueous Acid-Base Titration | Secondary Amine of Butocrolol | Perchloric Acid (HClO₄) | Glacial Acetic Acid | Potentiometric or Visual Indicator (e.g., Crystal Violet) |
| Argentometric Titration | Chloride Ion (Cl⁻) | Silver Nitrate (AgNO₃) | Water/Dilute Acid | Potentiometric or Visual Indicator (e.g., Potassium Chromate) |
Pre Clinical in Vitro and Ex Vivo Mechanistic Investigations of Butocrolol Hydrochloride
Cellular and Subcellular Studies of Butocrolol (B1618944) Hydrochloride
Cellular and subcellular studies are fundamental in elucidating the mechanism of action of a pharmacological agent. These in vitro assays provide insights into how a compound interacts with cellular components to elicit a biological response.
Information regarding specific studies on the expression and localization of receptors in cell lines treated with Butocrolol hydrochloride is not available in the current body of scientific literature. This type of research would typically involve techniques such as immunocytochemistry, fluorescent protein tagging, and confocal microscopy to visualize the location and density of target receptors on and within cells.
There is no specific data available detailing the cellular responses and phenotypic changes induced by this compound. Such studies would typically assess various cellular parameters, including but not limited to, cell viability, proliferation rates, apoptosis, and changes in cell morphology in response to the compound.
Enzymatic Biotransformation and Metabolism of this compound in Microsomal and Hepatocyte Systems
The study of a drug's metabolism is crucial for understanding its pharmacokinetic profile. In vitro systems like liver microsomes and hepatocytes are standard models for predicting how a drug will be processed in the body.
Specific metabolites of this compound formed in in vitro systems have not been detailed in published research. The identification of metabolites is typically achieved by incubating the parent drug with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS).
There is no available data on the potential of this compound to inhibit or induce cytochrome P450 (CYP) enzymes. These studies are critical for predicting drug-drug interactions. Standard assays involve incubating the compound with specific CYP isoforms and measuring the metabolism of a known substrate.
Tissue-Level Mechanistic Studies of this compound (e.g., isolated organ bath studies for receptor response)
Ex vivo tissue-level studies, such as isolated organ bath experiments, are instrumental in characterizing the pharmacological activity of a compound on a specific tissue or organ. However, there are no specific studies published that utilize these methods to investigate the effects of this compound. Such experiments would typically involve mounting an isolated tissue, such as a strip of smooth muscle or an atrium, in an organ bath and measuring its contractile or electrical response to the application of the compound.
Future Research Directions and Unexplored Avenues for Butocrolol Hydrochloride
Development of Novel Research Probes and Derivatized Analogues
A significant area for future investigation lies in the creation of novel research probes and derivatized analogues of Butocrolol (B1618944) hydrochloride. Such tools are instrumental in elucidating the specific molecular interactions and downstream effects of the parent compound.
The development of fluorescently labeled or radiolabeled Butocrolol hydrochloride analogues would enable researchers to visualize the compound's distribution in real-time within cellular systems and in vivo models. This would provide invaluable insights into its pharmacokinetic and pharmacodynamic properties, including its binding affinity for specific beta-adrenergic receptor subtypes and its localization in various tissues.
Furthermore, the synthesis of a library of derivatized analogues, with systematic modifications to the core Butocrolol structure, would facilitate comprehensive structure-activity relationship (SAR) studies. By correlating structural changes with pharmacological activity, researchers can identify the key chemical moieties responsible for the compound's efficacy and selectivity. This knowledge is crucial for the rational design of new compounds with improved therapeutic profiles.
| Potential Research Probes and Analogues of this compound | Potential Research Application |
| Fluorescently Labeled Butocrolol | Real-time visualization of receptor binding and cellular uptake |
| Radiolabeled Butocrolol | In vivo imaging of tissue distribution and pharmacokinetics |
| Photoaffinity Labeled Butocrolol | Covalent labeling and identification of binding partners |
| Biotinylated Butocrolol | Affinity purification of receptor-ligand complexes |
| Derivatized Analogue Library | Comprehensive Structure-Activity Relationship (SAR) studies |
Integration of Omics Technologies in this compound Mechanistic Studies
The advent of "omics" technologies offers a powerful, unbiased approach to unraveling the complex biological effects of this compound. By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the molecular changes induced by the compound.
Genomics and Transcriptomics: These approaches can identify genetic variations that influence an individual's response to this compound and reveal changes in gene expression patterns following treatment. For instance, RNA sequencing (RNA-Seq) could uncover novel signaling pathways modulated by the drug beyond its known effects on the beta-adrenergic system.
Proteomics: By analyzing the entire set of proteins in a cell or tissue, proteomics can identify the direct and indirect protein targets of this compound. Techniques such as mass spectrometry can quantify changes in protein abundance and post-translational modifications, providing a deeper understanding of the drug's mechanism of action.
Metabolomics: This field focuses on the global analysis of small-molecule metabolites. Studying the metabolic profile of cells or organisms treated with this compound can reveal alterations in key metabolic pathways, offering insights into both its therapeutic effects and potential off-target effects.
| Omics Technology | Potential Application in this compound Research | Potential Insights |
| Genomics | Identifying genetic variants influencing drug response | Personalized medicine applications |
| Transcriptomics | Analyzing changes in gene expression post-treatment | Discovery of novel signaling pathways |
| Proteomics | Identifying direct and indirect protein targets | Elucidation of mechanism of action |
| Metabolomics | Assessing global changes in metabolic pathways | Understanding therapeutic and off-target effects |
Advanced Computational Approaches for this compound Design and Prediction
Computational modeling and simulation have become indispensable tools in modern drug discovery and development. Applying these advanced approaches to this compound can accelerate the design of novel analogues and predict their pharmacological properties.
Molecular Docking and Dynamics: These techniques can simulate the interaction between this compound and its target receptors at an atomic level. This allows for the prediction of binding affinities and the identification of key amino acid residues involved in the interaction. Such information is invaluable for designing derivatives with enhanced potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a robust QSAR model for this compound and its analogues, researchers can predict the activity of virtual compounds before they are synthesized, saving significant time and resources.
Pharmacophore Modeling and Virtual Screening: A pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for biological activity. This model can be used as a query to screen large virtual libraries of compounds to identify novel chemical scaffolds with the potential to act as beta-adrenergic antagonists.
| Computational Approach | Application in this compound Research | Predicted Outcomes |
| Molecular Docking | Simulating the binding of Butocrolol to its receptor | Prediction of binding affinity and key interactions |
| Molecular Dynamics | Simulating the dynamic behavior of the drug-receptor complex | Understanding the stability of the interaction over time |
| QSAR Modeling | Correlating chemical structure with biological activity | Prediction of the activity of novel analogues |
| Pharmacophore Modeling | Defining the essential features for receptor binding | Identification of novel chemical scaffolds |
| Virtual Screening | Searching compound libraries for potential hits | Discovery of new lead compounds |
By embracing these future research directions, the scientific community can significantly advance our understanding of this compound, paving the way for the development of improved therapeutic agents for a range of cardiovascular and other conditions.
Q & A
Q. What are the key physicochemical properties of butocrolol hydrochloride, and how do they influence experimental design?
this compound (C₁₉H₂₃NO₆) is a β-adrenergic blocking agent with a molecular weight of 385.4 g/mol. Its solubility in polar solvents (e.g., methanol, water) and stability under varying pH/temperature conditions are critical for formulation and in vitro assays. For example, stock solutions should be prepared in methanol, stored in aliquots at -20°C, and used within one month to avoid degradation . Methodologically, validate solubility using UV-Vis spectrophotometry and monitor stability via HPLC with a C18 column (gradient elution: acetonitrile/0.1% formic acid) .
Q. How can researchers ensure the purity of this compound in synthetic batches?
Use thin-layer chromatography (TLC) with silica gel plates and a mobile phase of ethyl acetate/water/acetic acid (10:3:3). Spot 10 µL of sample and standard solutions, develop over 10 cm, and air-dry. Compare spots under iodine vapor; impurities should not exceed one secondary spot . For quantification, pair HPLC (retention time ~8.2 min) with mass spectrometry (ESI+ mode, m/z 386.2 [M+H]⁺) .
Q. What are the standard protocols for characterizing this compound’s structure?
- NMR : ¹H NMR (DMSO-d₆, 400 MHz) should show peaks for the tert-butyl group (δ 1.28 ppm), aromatic protons (δ 6.8–7.2 ppm), and hydroxyl groups (δ 4.9–5.3 ppm).
- FTIR : Confirm functional groups (e.g., C=O stretch at 1720 cm⁻¹, O-H stretch at 3400 cm⁻¹).
- XRD : Validate crystallinity and polymorphic forms using Bragg’s equation .
Advanced Research Questions
Q. How should researchers design studies to evaluate this compound’s β-blocking efficacy while minimizing bias?
- In vitro : Use isolated rat atria to measure inhibition of isoproterenol-induced tachycardia (IC₅₀ calculation via nonlinear regression). Include positive controls (e.g., propranolol) and vehicle controls.
- In vivo : Employ a randomized, blinded design in hypertensive rodent models. Measure blood pressure (tail-cuff plethysmography) and heart rate (ECG) pre- and post-administration. Use ANOVA with Tukey’s post hoc test for statistical analysis .
Q. How can contradictory data on butocrolol’s selectivity for β₁ vs. β₂ receptors be resolved?
Contradictions may arise from differences in tissue-specific receptor density or assay conditions. To address this:
- Compare binding affinities (Kᵢ) using radioligand displacement assays (³H-dihydroalprenolol for β₁, ³H-ICI 118,551 for β₂).
- Normalize data to receptor expression levels (qPCR or Western blot).
- Perform meta-analysis of existing studies to identify confounding variables (e.g., species differences, dosage regimes) .
Q. What methodologies optimize the synthesis of this compound to improve yield and reduce by-products?
- Step 1 : Condense 4-hydroxy-7-methyl-5H-furo[3,2-g]chromen-5-one with epichlorohydrin in DMF (80°C, 12 h).
- Step 2 : React intermediate with tert-butylamine in ethanol (reflux, 24 h).
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate 3:1) followed by recrystallization (ethanol/water). Monitor by TLC and optimize reaction time/temperature via DOE (Design of Experiments) .
Q. How should stability studies be conducted for this compound under accelerated conditions?
- ICH Guidelines : Expose samples to 40°C/75% RH for 6 months. Analyze degradation products via HPLC-MSⁿ.
- Kinetic Modeling : Calculate shelf life using Arrhenius equation (Eₐ ≈ 85 kJ/mol for typical hydrolysis).
- Excipient Compatibility : Test with common excipients (e.g., lactose, Mg stearate) via DSC to detect interactions .
Data Presentation & Reproducibility
Q. What are best practices for presenting this compound’s pharmacological data in manuscripts?
- Tables : Include IC₅₀ values ± SEM, receptor selectivity ratios, and statistical significance (p < 0.05).
- Figures : Use line graphs for dose-response curves (log scale) and bar charts for comparative studies. Avoid overcrowding chemical structures in graphical abstracts .
- Supplementary Data : Provide raw NMR/HPLC chromatograms, animal ethics approval codes, and detailed synthetic protocols .
Q. How can researchers ensure reproducibility when reporting butocrolol’s in vivo effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
